molecular formula C5H3F2N3O2 B12957812 2,5-Difluoro-3-nitropyridin-4-amine

2,5-Difluoro-3-nitropyridin-4-amine

Cat. No.: B12957812
M. Wt: 175.09 g/mol
InChI Key: KVOBENHBFIWVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-3-nitropyridin-4-amine is a fluorinated nitropyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both nitro and fluoro groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3-nitropyridin-4-amine typically involves the fluorination of a nitropyridine precursor. One common method is the reaction of 3-nitropyridine with fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves continuous flow synthesis techniques. These methods offer advantages such as improved safety, scalability, and efficiency. For instance, the use of microreactors allows for precise control of reaction conditions, minimizing the risk of side reactions and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro groups can be substituted by nucleophiles such as amines or thiols under mild conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing fluoro groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups replacing the fluoro atoms.

    Reduction: 2,5-Difluoro-3-aminopyridine.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

2,5-Difluoro-3-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitropyridin-4-amine is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the fluoro groups influence the compound’s electronic properties. These interactions can affect molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-4-nitropyridine
  • 2,6-Difluoro-3-nitropyridine
  • 3,5-Difluoro-4-nitropyridine

Uniqueness

2,5-Difluoro-3-nitropyridin-4-amine is unique due to the specific positioning of the fluoro and nitro groups on the pyridine ring. This arrangement imparts distinct reactivity and properties compared to other difluoronitropyridines.

Properties

Molecular Formula

C5H3F2N3O2

Molecular Weight

175.09 g/mol

IUPAC Name

2,5-difluoro-3-nitropyridin-4-amine

InChI

InChI=1S/C5H3F2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9)

InChI Key

KVOBENHBFIWVFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)F)[N+](=O)[O-])N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.